molecular formula C4H4N2S2 B7777582 pyrimidine-2,4-dithiol

pyrimidine-2,4-dithiol

Cat. No.: B7777582
M. Wt: 144.2 g/mol
InChI Key: ZEQIWKHCJWRNTH-UHFFFAOYSA-N
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Description

Pyrimidine-2,4-dithiol (C₄H₄N₂S₂) is a pyrimidine derivative featuring thiol (-SH) groups at the 2- and 4-positions of the heterocyclic ring. For instance, 4-arylethyl-6-arylpyrimidine-2-thiols (synthesized via aza-Michael addition/nucleophilic tandem reactions) highlight the reactivity of thiol groups in regioselective substitutions . Similarly, pyrimidine-2-thiol derivatives, such as 4-(2-furyl)-2-pyrimidinethiol (CAS 190579-95-4), demonstrate the versatility of thiolated pyrimidines in organic synthesis .

Properties

IUPAC Name

pyrimidine-2,4-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIWKHCJWRNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyrimidine Precursors

A foundational approach involves substituting halogen atoms in dihalopyrimidines with thiol groups. For instance, 2,4-dichloropyrimidine (synthesized via chlorination of uracil using phosphorus trichloride and thionyl chloride) serves as a key intermediate. Treatment with thiourea or hydrogen sulfide under basic conditions facilitates displacement of chlorine atoms by thiols.

Reaction Conditions :

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity.

  • Temperature : Reflux conditions (65–70°C) are typical for complete substitution.

  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates reaction rates by stabilizing intermediates.

Example :
2,4-Dichloropyrimidine reacts with thiourea in methanol under reflux to yield pyrimidine-2,4-dithiol. The crude product is neutralized with sodium carbonate, extracted into dichloromethane, and purified via recrystallization. This method achieves yields exceeding 90%, though purification requires careful pH control to avoid oxidation of thiols.

Cyclization Strategies Using Carbon Disulfide

Heterocyclization of 1,5-Binucleophiles

Carbon disulfide (CS₂) enables one-step synthesis of this compound via [5+1] heterocyclization. Jefferson et al. demonstrated this by reacting adenine diphosphate (ADP) derivatives with CS₂ in alkaline media to form imidazo-purine thiones, which are hydrolyzed to yield thiolated pyrimidines.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the binucleophile on CS₂, followed by cyclodehydration. For example, 1,5-binucleophile 51 (derived from ADP) reacts with CS₂ to form ribosylpyrophosphate 2-mercapto-1,N⁶-ethenoadenosine diphosphate (52 ). Subsequent alkylation or hydrolysis steps tailor the substituents.

Thiophene-Carbonitrile Cyclization

Gewald’s method involves 2-aminothiophene-3-carbonitriles (64 ) reacting with phenyl isocyanate in the presence of CS₂. The tandem nucleophilic addition-cyclization forms pyrrolo[3,2-d]pyrimidine dithiols (67 ) with high regioselectivity. Structural confirmation via NMR and IR ensures fidelity, though yields depend on the electronic nature of substituents.

Thiouronium Salt Intermediates

Synthesis via Monomercapto Thiouronium Salts

A seminal study by Australian researchers detailed the synthesis of 2-methylpyrimidine-4,6-dithiol using a monomercapto thiouronium salt intermediate. The protocol involves:

  • Reacting 4,6-dichloro-2-methylpyrimidine with thiourea in ethanol.

  • Isolating the thiouronium salt, which is hydrolyzed under acidic conditions to release the dithiol.

Optimization Notes :

  • Solvent Choice : Ethanol balances solubility and reaction kinetics.

  • Acid Hydrolysis : Hydrochloric acid (2M) at 60°C ensures complete conversion without over-oxidation.

Yield : 78% after recrystallization from aqueous ethanol.

Functionalization of Thiouronium Derivatives

Alkylation of thiouronium salts with methyl iodide produces methylthio intermediates (57 ), which are alcoholized to methoxy derivatives (58 ). This stepwise approach allows selective protection of thiol groups, critical for synthesizing asymmetrically substituted pyrimidines.

Post-Synthetic Modifications

Oxidation and Alkylation

Pyrimidine-2,4-dithiols undergo facile oxidation to disulfides or sulfonic acids. Treatment with m-chloroperbenzoic acid (MCPBA) converts methylthio groups to sulfinyl or sulfonyl derivatives. For example:

  • 1 equiv. MCPBA : Yields methylsulfinyl(methylthio)pyrimidine.

  • 4 equiv. MCPBA : Produces bis(methylsulfonyl)pyrimidine.

Applications :
Oxidized derivatives exhibit enhanced solubility for pharmacological profiling.

Metal Complexation

Thiol groups coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates with applications in catalysis. Stability constants vary with pH, necessitating buffered conditions during synthesis.

Comparative Analysis of Methods

Method Starting Material Yield (%) Conditions Advantages
Nucleophilic Substitution2,4-Dichloropyrimidine90–95Reflux, DMAP, SOCl₂High yield, scalable
Cyclization2-Aminothiophene-3-carbonitrile65–75CS₂, pyridine, 100°CDirect ring formation
Thiouronium Salts4,6-Dichloro-2-methylpyrimidine78Ethanol, HCl hydrolysisSelective protection

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the azo linkage. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The azo group (N=N) can be reduced to form amines. This reduction is typically carried out using reducing agents such as sodium dithionite or catalytic hydrogenation.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium dithionite in an aqueous medium or catalytic hydrogenation using palladium on carbon.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Oxidized aromatic compounds and cleavage products.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different functional groups replacing the sulfonic acid groups.

Scientific Research Applications

Antimicrobial Activity

Pyrimidine-2,4-dithiol derivatives have shown promising results in antimicrobial applications. A study evaluated various synthesized pyrimidine derivatives for their in vitro antimicrobial potential against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 1 to 32 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget OrganismMIC (μg/mL)
1S. aureus8
2E. coli16
3Candida albicans32

Antiviral Applications

This compound has also been explored for its antiviral properties. Research indicates that certain derivatives can inhibit HIV reverse transcriptase (RT) with nanomolar potency. For instance, compounds linked to isoxazolidine nuclei exhibited anti-HIV activity without significant cytotoxicity . This suggests that this compound can be a scaffold for developing new antiviral agents.

Case Study: Anti-HIV Activity

A series of pyrimidine-2,4-diones linked to an isoxazolidine nucleus were synthesized and tested for their ability to inhibit HIV RT. Compounds demonstrated IC50 values in the low micromolar range, indicating potential as effective anti-HIV agents .

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. One notable application is its role in enhancing the efficacy of existing chemotherapeutic agents through the depletion of pyrimidine nucleotides in cancer cells. This approach was shown to significantly inhibit tumor growth in preclinical models when combined with other treatments .

Table 2: Anticancer Efficacy of Pyrimidine Derivatives

Treatment CombinationTumor Response (%)
PALA + MMPR61
MMPR + 6-AN17

Other Biological Activities

Beyond antimicrobial and antiviral effects, this compound derivatives have exhibited anti-inflammatory and analgesic properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating chronic inflammatory diseases.

Future Directions and Research Opportunities

The versatility of this compound offers numerous avenues for future research:

  • Structural Modifications : Continued exploration into modifying the pyrimidine scaffold could yield compounds with enhanced selectivity and reduced toxicity.
  • Combination Therapies : Investigating the synergistic effects of pyrimidine derivatives with existing drugs may lead to more effective treatment regimens for infectious diseases and cancer.
  • Mechanistic Studies : Further elucidation of the mechanisms by which these compounds exert their effects will enhance understanding and guide future drug development.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage allows for the absorption of visible light, resulting in the compound’s characteristic color. The sulfonic acid groups enhance the compound’s solubility in water and its ability to form stable complexes with other molecules. In biological systems, the compound can interact with proteins and other biomolecules, leading to its use in staining and visualization techniques.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrimidine-2,4-dithiol can be compared to analogues with modifications at the 2- and 4-positions, including:

Compound Substituents (C2, C4) Key Functional Features
This compound -SH, -SH High nucleophilicity; redox-active
Pyrimidine-2,4-dione =O, =O Hydrogen-bonding; planar structure
Pyrimidine-2-thiol-4-ol -SH, -OH Mixed acid-base properties
Thieno[2,3-d]pyrimidine-2,4-one Fused thiophene ring Enhanced π-conjugation; rigid scaffold

Key Observations :

  • Reactivity: Thiol groups in this compound enable disulfide bond formation and metal coordination, whereas pyrimidine-2,4-diones (with carbonyl groups) participate in hydrogen bonding and keto-enol tautomerism .
  • Stability : Thiolated pyrimidines are prone to oxidation, requiring protective handling, while diones (e.g., pyrimidine-2,4-dione) exhibit greater stability under ambient conditions .

Key Observations :

  • Thiolated pyrimidines (e.g., pyrimidine-2-thiols) are synthesized via nucleophilic substitution or tandem reactions under mild conditions .
  • Diones (e.g., pyrimidine-2,4-dione) require harsher alkaline conditions for cyclization .
  • Microwave-assisted methods significantly improve yields and reaction times for fused derivatives .

Q & A

Q. What established synthetic methodologies exist for pyrimidine-2,4-dithiol, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves thiolation reactions of pyrimidine precursors using sulfurizing agents like phosphorus pentasulfide or Lawesson’s reagent. Key parameters include temperature control (80–120°C), solvent selection (e.g., toluene or DMF), and stoichiometric ratios to minimize disulfide byproducts. For example, refluxing pyrimidine-2,4-diol with P₂S₅ in anhydrous toluene yields ~60–70% purity, requiring subsequent chromatographic purification . Optimization studies should compare catalytic vs. stoichiometric approaches to improve scalability.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are critical for structural confirmation. The thiol (-SH) groups exhibit distinct IR stretches at 2550–2600 cm⁻¹, while NMR signals for aromatic protons appear in the δ 7.5–8.5 ppm range. Contradictions in spectral data (e.g., unexpected splitting or peak shifts) may arise from tautomerism or solvent interactions. Cross-validation with High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography is recommended to resolve ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is sensitive to oxidation and moisture, requiring storage under inert gas (N₂/Ar) at –20°C. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential skin irritation and respiratory hazards. Spills should be neutralized with 10% sodium bicarbonate before disposal. Toxicity studies indicate moderate ecological risks, necessitating strict waste segregation protocols .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for coordination chemistry applications?

Density Functional Theory (DFT) calculations predict binding affinities of this compound with transition metals (e.g., Cu²⁺, Fe³⁺) by analyzing frontier molecular orbitals and charge distribution. For instance, sulfur lone pairs in the dithiol moiety show strong σ-donor capability, favoring octahedral coordination geometries. Researchers should validate computational results with experimental techniques like X-ray Absorption Spectroscopy (XAS) to correlate predicted vs. observed metal-ligand bond lengths .

Q. What experimental strategies mitigate sulfur oxidation during this compound synthesis, and how are side products analyzed?

Oxidation to disulfides can be suppressed by using reducing agents (e.g., dithiothreitol) or conducting reactions under anaerobic conditions. Kinetic studies using UV-Vis spectroscopy track thiol/disulfide ratios over time. Advanced purification methods, such as size-exclusion chromatography, isolate oxidized byproducts for structural elucidation via 2D NMR. Comparative analysis of reaction atmospheres (N₂ vs. air) reveals a 30% reduction in disulfide formation under inert conditions .

Q. How do contradictory reports on this compound’s reactivity in cross-coupling reactions inform mechanistic hypotheses?

Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura vs. Ullmann coupling) may stem from competing thiol-metal coordination pathways. Researchers should employ kinetic isotope effects (KIE) and Hammett plots to differentiate between radical and polar mechanisms. For example, a ρ value < 1 suggests a radical pathway dominated by sulfur-centered intermediates. Controlled experiments with deuterated analogs and transition-metal catalysts (Pd/Cu) can clarify these pathways .

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